molecular formula C7H14ClNO B6242683 3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride CAS No. 2378507-02-7

3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride

Cat. No.: B6242683
CAS No.: 2378507-02-7
M. Wt: 163.6
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Description

3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride: is an organic compound characterized by the presence of an oxolane ring substituted with a prop-2-en-1-yl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of the Prop-2-en-1-yl Group: This step often involves the alkylation of the oxolane ring using prop-2-en-1-yl halides under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxolane ring or the amine group, potentially leading to the formation of alcohols or amines with different substitution patterns.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary and secondary amines.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, secondary amines.

    Substitution Products: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features may mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-en-1-yl)oxolan-2-amine hydrochloride
  • 3-(prop-2-en-1-yl)oxolan-4-amine hydrochloride
  • 3-(prop-2-en-1-yl)tetrahydrofuran-3-amine hydrochloride

Uniqueness

Compared to similar compounds, 3-(prop-2-en-1-yl)oxolan-3-amine hydrochloride is unique due to the specific positioning of the prop-2-en-1-yl group and the amine group on the oxolane ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2378507-02-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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